molecular formula C9H6INO3 B13118290 3-Cyano-2-iodo-4-methoxybenzoicacid

3-Cyano-2-iodo-4-methoxybenzoicacid

Cat. No.: B13118290
M. Wt: 303.05 g/mol
InChI Key: VYNFYAGENMMYFN-UHFFFAOYSA-N
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Description

3-Cyano-2-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C9H6INO3 It is a derivative of benzoic acid, characterized by the presence of cyano, iodo, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2-iodo-4-methoxybenzoic acid typically involves the iodination of 3-cyano-4-methoxybenzoic acid. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is usually heated to facilitate the iodination process.

Industrial Production Methods

Industrial production of 3-Cyano-2-iodo-4-methoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2-iodo-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The cyano group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Cyano-2-iodo-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-2-iodo-4-methoxybenzoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the cyano group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-methoxybenzoic acid: Similar structure but lacks the cyano group.

    4-Cyano-2-iodo-3-methoxybenzoic acid: Similar structure but with different positions of the functional groups.

    2-Iodo-3-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

3-Cyano-2-iodo-4-methoxybenzoic acid is unique due to the specific combination and positions of its functional groups

Properties

Molecular Formula

C9H6INO3

Molecular Weight

303.05 g/mol

IUPAC Name

3-cyano-2-iodo-4-methoxybenzoic acid

InChI

InChI=1S/C9H6INO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13)

InChI Key

VYNFYAGENMMYFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)I)C#N

Origin of Product

United States

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